molecular formula C18H14F3N3O B6056990 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B6056990
M. Wt: 345.3 g/mol
InChI Key: OSXANKWFZOQAMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to the class of drugs known as protein kinase inhibitors, which work by inhibiting the activity of specific enzymes that are involved in the growth and survival of cancer cells.

Mechanism of Action

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of specific protein kinases that are involved in the growth and survival of cancer cells. Specifically, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide inhibits the activity of BTK, ITK, and TEC, which are involved in the signaling pathways that regulate cell proliferation, survival, and apoptosis. By inhibiting these enzymes, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can prevent the growth and survival of cancer cells, leading to tumor regression and improved survival.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. In vitro studies have demonstrated that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can inhibit the activity of several protein kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. In vivo studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can inhibit tumor growth and improve survival in animal models of cancer. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide for lab experiments is its specificity for BTK, ITK, and TEC, which makes it a useful tool for studying the role of these enzymes in cancer biology. Additionally, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal models of cancer. However, one limitation of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide. One area of interest is the development of combination therapies that include 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide with other drugs that target different pathways involved in cancer growth and survival. Additionally, further studies are needed to investigate the potential of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide as a treatment for specific types of cancer, such as lymphoma and leukemia. Finally, more research is needed to understand the long-term safety and efficacy of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide in clinical trials, as well as its potential for use in personalized medicine approaches.

Synthesis Methods

The synthesis of 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide involves several steps, starting with the reaction of 4-(trifluoromethyl)benzyl chloride with 1H-imidazole in the presence of a base to form 4-(1H-imidazol-1-ylmethyl)benzyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of a catalyst to form the final product, 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. In vitro studies have demonstrated that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide inhibits the activity of several protein kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. In vivo studies have shown that 4-(1H-imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide can inhibit tumor growth and improve survival in animal models of cancer.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O/c19-18(20,21)15-5-7-16(8-6-15)23-17(25)14-3-1-13(2-4-14)11-24-10-9-22-12-24/h1-10,12H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXANKWFZOQAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(imidazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

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